molecular formula C15H17FN4O B2737131 (E)-N'-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 338400-05-8

(E)-N'-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2737131
CAS No.: 338400-05-8
M. Wt: 288.326
InChI Key: NXSWNEHCSQVHHW-LICLKQGHSA-N
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Description

(E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a dihydropyrimidinone core, and a dimethylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide typically involves multi-step organic reactions The process begins with the preparation of the dihydropyrimidinone core, which is achieved through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea under acidic conditionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce new functional groups into the molecule.

Scientific Research Applications

(E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinone derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

The uniqueness of (E)-N’-{1-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}-N,N-dimethylmethanimidamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group, dihydropyrimidinone core, and dimethylmethanimidamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N'-[1-[(4-fluorophenyl)methyl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-11-8-14(21)20(15(18-11)17-10-19(2)3)9-12-4-6-13(16)7-5-12/h4-8,10H,9H2,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSWNEHCSQVHHW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N=CN(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C(=N1)/N=C/N(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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